The synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate typically involves the reaction of (R)-2-(morpholin-3-yl)acetic acid with methanol in the presence of hydrochloric acid. The general procedure is as follows:
In industrial applications, flow microreactor systems may be utilized to enhance efficiency and scalability, allowing for continuous production and improved control over reaction parameters, which can lead to higher yields and purity of the final product.
(R)-Methyl 2-(morpholin-3-yl)acetate features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and five carbon atoms. The molecular structure can be described as follows:
(R)-Methyl 2-(morpholin-3-yl)acetate can participate in several chemical reactions:
As a chiral intermediate, (R)-Methyl 2-(morpholin-3-yl)acetate interacts with various biological targets, influencing enzyme mechanisms and contributing to the pharmacological effects of final pharmaceutical compounds:
Environmental factors such as temperature and pH can significantly influence its efficacy and stability.
The physical and chemical properties of (R)-Methyl 2-(morpholin-3-yl)acetate include:
(R)-Methyl 2-(morpholin-3-yl)acetate is primarily used in scientific research and industrial applications:
The systematic chemical name (R)-Methyl 2-(morpholin-3-yl)acetate follows IUPAC conventions, explicitly denoting the chiral center configuration and molecular connectivity. Alternative designations include (3R)-3-Morpholineacetic acid methyl ester and Methyl (R)-2-(morpholin-3-yl)acetate, which are chemically equivalent. The compound's structural identity is unambiguously defined by several key identifiers:
Table 1: Molecular Identifiers and Structural Data
Identifier | Value |
---|---|
CAS Registry Number | 1217976-31-2 |
Molecular Formula | C₇H₁₃NO₃ |
Molecular Weight | 159.18 g/mol |
InChI | InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Stereochemistry | (R)-configuration at C3 |
The molecular architecture comprises a morpholine heterocycle adopting a chair conformation, with the chiral center situated at the 3-position. The acetate group (-CH₂COOCH₃) is appended to this chiral carbon, creating a β-amino ester motif. This functional group arrangement confers amphiphilic properties, with the morpholine ring offering hydrogen-bonding capability and moderate basicity (pKₐ ~7-8 for the conjugate acid), while the ester group provides a polar, hydrolyzable moiety. Spectroscopic characterization reveals distinctive signatures: ¹H NMR displays characteristic methyl ester singlet (~3.6 ppm), morpholine methylene multiplets (2.5-4.0 ppm), and methine proton resonance near 3.0 ppm, while ¹³C NMR shows ester carbonyl at ~172 ppm and morpholine carbons between 45-70 ppm [6] [7] [9].
Morpholine derivatives occupy a prominent historical position in heterocyclic chemistry, with morpholine itself (1-oxa-4-azacyclohexane) first becoming commercially available in the United States in 1935. The structural versatility of this scaffold propelled its widespread investigation, particularly after the World Drug Index 2003 documented over 100 therapeutic agents incorporating the morpholine pharmacophore. Morpholine derivatives have demonstrated diverse bioactivities, serving as key structural components in analgesics, anti-inflammatories, antidepressants, antivirals, and anticancer agents. The historical development of morpholine chemistry has been characterized by continuous methodological innovation, with early synthetic approaches often hampered by harsh conditions, poor yields, and expensive reagents. These limitations drove the development of more efficient synthetic strategies, including transition-metal-catalyzed cyclizations and stereoselective methodologies that ultimately enabled practical access to chiral morpholine derivatives like (R)-methyl 2-(morpholin-3-yl)acetate [3].
The structural evolution toward 3-substituted morpholines represents a significant advancement in heterocyclic chemistry, addressing the synthetic challenge of introducing functionalized substituents at specific ring positions while controlling stereochemistry. The emergence of compounds like (R)-methyl 2-(morpholin-3-yl)acetate reflects this progress, demonstrating how modern synthetic methods can efficiently construct complex chiral building blocks previously inaccessible through classical approaches. This compound exemplifies the transition from simple morpholine derivatives to structurally sophisticated analogs designed for targeted applications in medicinal chemistry and asymmetric synthesis [3] .
The (R)-configuration at the morpholine 3-position imparts crucial three-dimensional specificity that profoundly influences molecular recognition and biological activity. Stereochemistry at this position determines the spatial orientation of the pendant acetate group relative to the heterocyclic ring, creating distinct topographies that can be differentially recognized by biological targets. The enantiomeric differentiation is particularly significant given that morpholine-containing drugs often exhibit stereospecific interactions with enzymes, receptors, and other chiral biomolecules. The (R)-enantiomer may display substantially different pharmacokinetic behavior compared to its (S)-counterpart, particularly regarding metabolic pathways involving the morpholine ring, which undergoes stereoselective oxidative degradation in vivo [3] [6].
Table 2: Comparative Significance of Morpholine Stereochemistry
Aspect | (R)-Configuration | (S)-Configuration |
---|---|---|
Synthetic Accessibility | Requires enantioselective synthesis or resolution | Often more accessible via classical methods |
Molecular Recognition | Complementary to specific biological targets | May exhibit reduced binding affinity |
Metabolic Stability | Differential oxidative degradation profile | Potentially distinct metabolic pathways |
Pharmacological Profile | Potentially enhanced target specificity | May display different off-target effects |
The demand for enantiomerically pure morpholine derivatives has driven the development of asymmetric synthetic methodologies. Key advances include Lau and colleagues' tandem hydroamination/asymmetric transfer hydrogenation of aminoalkynes using RuCl(S,S)-Ts-DPEN catalyst, which achieves high enantiomeric excess in the synthesis of 3-substituted morpholines. The chiral environment created by the (R)-configuration in methyl 2-(morpholin-3-yl)acetate enables its application as a building block for stereoselective synthesis, where the existing chiral center can influence diastereoselectivity in subsequent transformations. This stereochemical control is invaluable for constructing complex molecules with defined three-dimensional architectures, particularly in pharmaceutical synthesis where enantiopurity is often essential for efficacy and safety [3] .
Morpholine derivatives serve as versatile building blocks in synthetic organic chemistry, with (R)-methyl 2-(morpholin-3-yl)acetate exemplifying this utility through its dual functionality. The electron-rich nitrogen within the morpholine ring facilitates its use as a nucleophilic component in alkylation and acylation reactions, while the ester group provides an electrophilic site for nucleophilic attack or reduction. This compound participates in two strategic roles: as a chiral heterocyclic precursor and as a bifunctional synthetic intermediate. Its synthetic versatility is demonstrated by several key transformations:
Table 3: Synthetic Applications of Morpholine Derivatives in Organic Synthesis
Synthetic Method | Key Features | Representative Yield |
---|---|---|
Pd-catalyzed oxidative cyclization (Lu et al.) | Aerobic conditions, base-free, broad substrate scope | 60-85% |
BF₃·Et₂O-mediated intramolecular hydroalkoxylation (Deka et al.) | Diastereoselective synthesis of 1,4-oxazines | 70-92% |
Amino alcohol cyclization (Matlock et al.) | α-Phenylvinylsulfonium salt-mediated cyclization | >85% |
Photocatalytic coupling (Jackl et al.) | Continuous flow conditions, TPP photocatalyst | 65-80% |
Modern synthetic methodologies have significantly expanded access to functionalized morpholines. Palladium-catalyzed aerobic oxidative cyclization of alkenes using Pd(DMSO)₂(TFA)₂ provides efficient access to six-membered nitrogen heterocycles under base-free conditions. Similarly, boron trifluoride etherate-mediated intramolecular hydroalkoxylation enables diastereoselective synthesis of 1,4-oxazines (morpholines) with excellent functional group tolerance. The methyl ester group in (R)-methyl 2-(morpholin-3-yl)acetate serves as a masked carboxylic acid that can be unveiled for peptide coupling or further functionalization, or reduced to access chiral alcohol derivatives. The morpholine nitrogen can be selectively alkylated or acylated without affecting the ester functionality, enabling N-derivatization for constructing diverse molecular architectures. These transformations collectively establish (R)-methyl 2-(morpholin-3-yl)acetate as a valuable chiral synthon for complex molecule assembly, particularly in pharmaceutical synthesis where the morpholine ring enhances solubility and bioavailability [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7